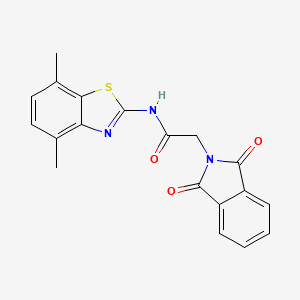![molecular formula C20H14N2O3S B2553043 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 361994-80-1](/img/structure/B2553043.png)
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Structural Characterization
The compound "N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide" is closely related to the family of N-phenyl-4-oxo-4H-2-chromone carboxamides. These compounds have been studied for their molecular and supramolecular structures, revealing that they do not act as monoamine oxidase (MAO) inhibitors unlike their isomers. The structural analysis showed that the carboxamide residue participates in strong intramolecular interactions, which constrain the rotations of the chromone and phenyl rings, resulting in a more planar structure than expected. The molecular conformations of these compounds are influenced by the torsion of the phenyl ring with respect to the amide residue, and the molecules can be classified into four groups based on the types of interactions formed .
Synthesis Analysis
The synthesis of chromone–thiazole hybrids, which are structurally similar to the compound , involves two different amidation methods from chromone-2-carboxylic acid. These methods include conventional heating and microwave irradiation, which provide flexibility in reaction conditions. The structures of the synthesized compounds were confirmed using NMR, MS spectroscopy, and X-ray crystallography. This synthesis approach is significant for understanding ligand–receptor binding, which is crucial for the development of potential adenosine receptor ligands .
Molecular Structure Analysis
The molecular geometry and conformation of chromone–thiazole hybrids have been established, which is essential for understanding the interaction with biological targets such as adenosine receptors. The structural characterization of these compounds provides insights into the molecular isomerism and conformation, which are critical for their biological activity .
Chemical Reactions Analysis
The compound "N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide" is not directly discussed in the context of chemical reactions. However, related compounds have been involved in reactions such as the reductive ring opening of isoxazolidine moieties, leading to novel chromene carboxamides. These reactions involve reductive NO bond cleavage followed by tandem intramolecular rearrangements, which could be relevant to the synthesis or modification of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenyl-4-oxo-4H-2-chromone carboxamides, which are structurally related to the compound of interest, have been studied. These properties are influenced by the molecular conformation and the presence of intramolecular interactions. The planarity of the molecules and the types of interactions formed are key factors that affect these properties. Although the exact properties of "N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide" are not detailed, the studies on similar compounds provide a foundation for understanding its potential physical and chemical characteristics .
科学的研究の応用
Organic Synthesis and Antimicrobial Activity
A notable application is in the development of antimicrobial agents. For instance, compounds derived from the structural framework of 2-oxo-2H-chromene-3-carboxamide have shown significant antibacterial and antifungal activities. These compounds were synthesized using environmentally benign procedures under microwave irradiation, showcasing an increase in reaction rates and better yields compared to traditional methods (Raval, Naik, & Desai, 2012). Similarly, derivatives have been tested against various bacterial strains, demonstrating good antimicrobial properties (Mostafa, El-Salam, & Alothman, 2013).
Biological Evaluation and Chemotherapy
These compounds have also been investigated for their potential in chemotherapy. A study synthesized a series of coumarin derivatives containing thiazolidin-4-one ring, exploring their biological properties. These compounds, particularly 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide, exhibited noteworthy antibacterial activity, highlighting their potential as chemotherapeutic agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Chemosensors for Ions
Another interesting application is in the development of chemosensors. Coumarin benzothiazole derivatives, for example, have been synthesized for the detection of cyanide anions. These compounds can recognize cyanide ions through Michael addition reactions, exhibiting a color change from yellow to colorless, which can be observed by the naked eye (Wang et al., 2015).
Alzheimer's Disease Research
In Alzheimer's disease research, hybrid arylisoxazole-chromenone carboxamides have been synthesized and evaluated for their cholinesterase inhibitory activity. One of the synthesized compounds showed potent acetylcholinesterase inhibitory activity, suggesting potential for Alzheimer's disease treatment (Saeedi et al., 2020).
Antioxidant and Antibacterial Agents
Furthermore, new derivatives have been synthesized through one-pot reactions, showing good antioxidant and antibacterial activities. These findings demonstrate the versatility of the chemical framework in developing compounds with potential pharmaceutical applications (Subbareddy & Sumathi, 2017).
将来の方向性
Thiazoles are found in many potent biologically active compounds, and a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that there is potential for future research and development in this area.
特性
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-12-21-17(11-26-12)13-6-4-7-15(9-13)22-19(23)16-10-14-5-2-3-8-18(14)25-20(16)24/h2-11H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPMVTVTNFERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

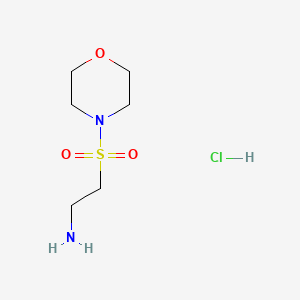

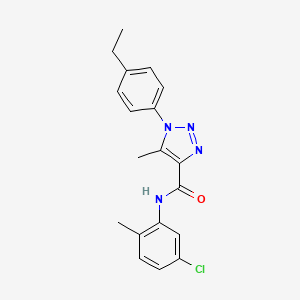


![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)
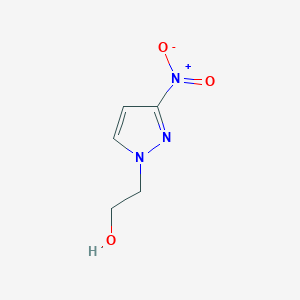
![Cyclopropyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2552971.png)
![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)

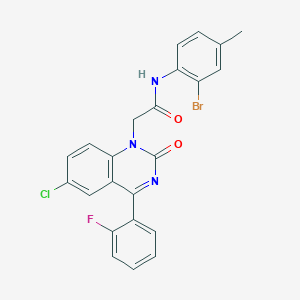
![N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2552979.png)
